Cas no 2225144-40-9 (ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride)
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrazinebutanoic acid, α-amino-, ethyl ester, hydrochloride (1:1)
- ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
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- Inchi: 1S/C10H15N3O2.ClH/c1-2-15-10(14)9(11)4-3-8-7-12-5-6-13-8;/h5-7,9H,2-4,11H2,1H3;1H
- InChI Key: AVTAURLRDFXQSV-UHFFFAOYSA-N
- SMILES: C(C1=NC=CN=C1)CC(N)C(=O)OCC.Cl
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1721077-0.05g |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 0.05g |
$312.0 | 2023-09-20 | ||
| Enamine | EN300-1721077-0.1g |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 0.1g |
$466.0 | 2023-09-20 | ||
| Enamine | EN300-1721077-0.25g |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 0.25g |
$666.0 | 2023-09-20 | ||
| Enamine | EN300-1721077-0.5g |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 0.5g |
$1046.0 | 2023-09-20 | ||
| Enamine | EN300-1721077-1.0g |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 1g |
$1343.0 | 2023-06-04 | ||
| Enamine | EN300-1721077-2.5g |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1721077-5.0g |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 5g |
$3894.0 | 2023-06-04 | ||
| Enamine | EN300-1721077-10.0g |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 10g |
$5774.0 | 2023-06-04 | ||
| Chemenu | CM444295-250mg |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 95%+ | 250mg |
$731 | 2023-03-24 | |
| Chemenu | CM444295-500mg |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride |
2225144-40-9 | 95%+ | 500mg |
$1139 | 2023-03-24 |
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
Research Brief on Ethyl 2-amino-4-(pyrazin-2-yl)butanoate Hydrochloride (CAS: 2225144-40-9)
Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride (CAS: 2225144-40-9) is a synthetic compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazine and amino acid ester functionalities, has recently emerged as a key intermediate in the development of novel therapeutic agents. The compound's unique structural features make it a promising candidate for further exploration in drug discovery, particularly in the context of targeted therapies and enzyme inhibition.
Recent studies have focused on the synthesis and characterization of ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride, with particular attention to its potential applications in medicinal chemistry. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. These efforts have laid the groundwork for subsequent investigations into its biological activity and pharmacological properties.
In the context of drug development, ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride has shown promise as a building block for more complex molecules. Its structural versatility allows for various modifications, making it a valuable scaffold for the design of potential drug candidates. Recent publications have highlighted its role in the synthesis of compounds targeting specific enzymes and receptors, particularly in the areas of oncology and infectious diseases.
One of the most significant findings in recent research involves the compound's potential as a precursor in the development of kinase inhibitors. Preliminary in vitro studies have demonstrated that derivatives of ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride exhibit selective inhibition against certain protein kinases, suggesting possible applications in cancer therapy. These findings have spurred further investigation into structure-activity relationships and optimization strategies for improved potency and selectivity.
The pharmacological evaluation of ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride and its derivatives has revealed interesting pharmacokinetic properties. Recent studies have examined the compound's metabolic stability, membrane permeability, and potential for oral bioavailability. These investigations are crucial for assessing its suitability as a lead compound in drug discovery programs and for guiding further structural modifications.
From a synthetic chemistry perspective, researchers have developed novel and efficient routes for the production of ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride. Recent advancements have focused on optimizing reaction conditions to improve yields and purity while reducing environmental impact. These methodological improvements are particularly important for scaling up production to meet the demands of preclinical and clinical studies.
Looking forward, ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride continues to attract attention as a versatile intermediate in medicinal chemistry. Ongoing research aims to explore its potential in various therapeutic areas, including neurodegenerative diseases and metabolic disorders. The compound's unique structural features and demonstrated biological activity position it as a valuable tool for drug discovery and development in the chemical biology and pharmaceutical fields.
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